Azaindole derivative 6

Description

Significance of Azaindole Core in Medicinal Chemistry and Chemical Biology

The significance of the azaindole core is rooted in its ability to mimic the indole (B1671886) structure while offering distinct advantages in drug design. nih.govmdpi.com Azaindoles are classified into four isomers—4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877)—each possessing unique physicochemical properties such as lipophilicity, polarity, and aqueous solubility. nih.gov This structural diversity allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.comresearchgate.net

The azaindole framework is a key component in a multitude of biologically active molecules, including natural products, synthetic compounds, and FDA-approved drugs. nih.govnih.gov A significant portion of these derivatives function as kinase inhibitors, a critical class of drugs in cancer therapy. nih.govjst.go.jppharmablock.com The nitrogen atom in the azaindole ring can form crucial hydrogen bonds with the hinge region of the ATP binding site in kinases, enhancing inhibitory activity. researchgate.netjst.go.jp This has led to the successful development of drugs like vemurafenib (B611658) (a 7-azaindole derivative) for melanoma and pexidartinib (B1662808) (also a 7-azaindole derivative) for tenosynovial giant cell tumors. nih.gov

Beyond cancer, azaindole derivatives have shown promise in a wide array of therapeutic areas. For instance, a 6-azaindole derivative, Temsavir, and its prodrug Fostemsavir, are used in HIV treatment by inhibiting viral entry. nih.gov Other derivatives have demonstrated potential as anti-inflammatory agents, antiviral agents, and treatments for neurodegenerative diseases like Alzheimer's. nih.govnih.govacs.org The versatility of the azaindole scaffold continues to drive its exploration for new biological targets. nih.govnih.gov

Historical Context and Evolution of Azaindole Scaffold Research

The study of azaindole derivatives has evolved significantly over the past few decades, driven by the quest for novel therapeutic agents. nih.govpjps.pk Initially, research focused on synthesizing and exploring the basic chemical properties of the four azaindole isomers. nih.gov The recognition of their potential as bioisosteres of indoles, which are ubiquitous in biologically active compounds, spurred deeper investigation into their medicinal applications. nih.govsci-hub.se

Early synthetic methods for azaindoles were often complex and low-yielding. organic-chemistry.org However, the growing importance of this scaffold has led to the development of numerous efficient and versatile synthetic strategies. organic-chemistry.orgrsc.org These modern methods, including palladium-catalyzed cross-coupling reactions and multi-component reactions, have made a wide range of substituted azaindoles more accessible for biological screening. organic-chemistry.orgscilit.com

The evolution of azaindole research is also marked by a shift from broad screening to rational, structure-based drug design. jst.go.jp The increasing availability of X-ray crystallography data for protein-ligand complexes has provided invaluable insights into the binding modes of azaindole derivatives, enabling the design of more potent and selective inhibitors. mdpi.com This is particularly evident in the field of kinase inhibitors, where the understanding of interactions with the kinase hinge region has been instrumental. mdpi.comjst.go.jp

Positioning of Azaindole Derivative 6 within a Research Series or Class of Azaindole Analogues

Within the extensive family of azaindole compounds, "this compound" is identified as deoxyvariolin B, a natural product isolated from the Antarctic sponge Kirkpatrickis variolosa. nih.gov This compound belongs to a class of 7-azaindole derivatives known as variolins. nih.gov

Deoxyvariolin B (this compound) and its analogue, variolin B, have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov Their mechanism of action is attributed to the inhibition of several kinases, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and casein kinase 1 (CK1). nih.gov The promising anticancer properties of deoxyvariolin B have led to its investigation in clinical trials. nih.gov

The discovery of the variolins has inspired the synthesis of numerous analogues in an effort to improve their potency, selectivity, and pharmacokinetic properties. nih.gov This research has led to the development of synthetic derivatives like the meriolins, which have shown enhanced anti-proliferative and pro-apoptotic effects in preclinical models. researchgate.net Therefore, this compound serves as a significant lead compound and a benchmark within a specific and important research series of 7-azaindole-based potential anticancer agents. nih.govpjps.pk

Structure

3D Structure

Propriétés

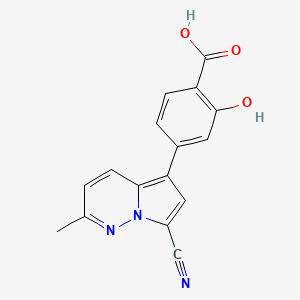

Formule moléculaire |

C16H11N3O3 |

|---|---|

Poids moléculaire |

293.28 g/mol |

Nom IUPAC |

4-(7-cyano-2-methylpyrrolo[1,2-b]pyridazin-5-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H11N3O3/c1-9-2-5-14-13(7-11(8-17)19(14)18-9)10-3-4-12(16(21)22)15(20)6-10/h2-7,20H,1H3,(H,21,22) |

Clé InChI |

OVRDXWKIIUUQMR-UHFFFAOYSA-N |

SMILES canonique |

CC1=NN2C(=C(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C=C1 |

Origine du produit |

United States |

Molecular Interactions and Biological Target Engagement of Azaindole Derivative 6

Identification and Validation of Specific Biological Targets

The biological targets of various compounds designated as azaindole derivative 6 or related structures are diverse, reflecting the versatility of the azaindole scaffold. These targets primarily include protein kinases, G-protein coupled receptors, and other enzymes crucial in disease pathways.

Azaindole derivatives are frequently designed as ATP-competitive kinase inhibitors, with the azaindole nitrogen atoms often mimicking the hydrogen bonding pattern of the adenine (B156593) moiety of ATP in the kinase hinge region. nih.govnih.gov

One area of focus has been on PIM kinases, which are implicated in tumorigenesis. nih.govacs.org Researchers sought to enhance the selectivity of a 7-azaindole (B17877) derivative by introducing substituents at the 6-position of the azaindole ring. This strategy led to the development of 6-substituted 7-azaindoles, particularly 6-chlorinated derivatives, which proved to be potent and selective PIM kinase inhibitors. nih.govacs.org

In a separate line of research, optimization of an azabenzimidazole screening hit led to the discovery of a key azabenzimidazole-based lead, compound 6 , which binds to cyclin-dependent kinase 9 (CDK9). acs.org Further optimization of this scaffold, focusing on physicochemical and pharmacokinetic properties, resulted in highly potent and selective CDK9 inhibitors intended for transient target engagement in treating hematological malignancies. acs.org

Additionally, the 6-azaindole (B1212597) derivative GNF2133 was identified as a selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target for type 1 diabetes. nih.govresearchgate.net

| Compound/Series | Target Kinase | Inhibition Data (IC₅₀) | Selectivity Notes | Source |

| 6-substituted 7-azaindoles | PIM-1 | Varies (nanomolar range for potent derivatives) | Designed to improve selectivity over a poorly selective parent compound by targeting a unique bulge in the ATP-binding pocket. nih.govacs.org | nih.gov, acs.org |

| Azabenzimidazole-based lead 6 | CDK9/cyclin T1 | Not specified for compound 6, but led to derivatives with high potency. | Led to the discovery of highly potent and selective CDK9 inhibitors. acs.org | acs.org |

| GNF2133 (6-azaindole derivative) | DYRK1A | 6.2 nM | Selective DYRK1A inhibitor. researchgate.net | researchgate.net |

| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2 | MLK1: 19 nM, MLK2: 42 nM, MLK3: 14 nM, DLK: 150 nM, LRRK2: 11 nM | Brain-penetrant mixed-lineage kinase (MLK) and LRRK2 inhibitor. targetmol.com | targetmol.com |

Azaindole scaffolds have been incorporated into ligands targeting G-protein coupled receptors, such as dopamine (B1211576) and opioid receptors.

Computational studies based on molecular electrostatic potential maps led to the synthesis of the tricyclic fused azaindole FAUC 725 . This compound demonstrated high affinity for the dopamine D3 receptor, comparable to the established agonist pramipexole, but with enhanced selectivity over the D2 and D4 receptor subtypes. nih.gov Mitogenesis experiments confirmed that FAUC 725 possesses substantial intrinsic activity at the D3 receptor. nih.gov Another multitarget hybrid derivative, compound 6 , also showed a high affinity and selectivity for the D3 receptor. unimi.it

In the field of opioid receptor research, a "nitrogen-walk" approach was applied to naltrexamine derivatives, where an indole (B1671886) moiety was replaced with various azaindole isomers. The parent compound, 6β-N-3'-indolyl substituted naltrexamine (compound 6) , and its azaindole analogues were evaluated. The introduction of a nitrogen atom into the indole ring system to create azaindole derivatives was found to retain excellent binding affinity while significantly altering the functional activity at the mu opioid receptor (MOR). nih.gov All newly synthesized 6β-configuration analogues manifested subnanomolar binding affinities at the MOR, and functional assays revealed them to be partial agonists with varied potency and efficacy. nih.gov

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Functional Activity | Source |

| FAUC 725 (Fused azaindole) | Dopamine D3 | 0.54 nM | Preferential D3 agonist with substantial intrinsic activity. nih.gov | nih.gov |

| Hybrid derivative 6 | Dopamine D3 | 1.8 nM | D3 partial agonist (EC₅₀ = 6.6 nM); D2 antagonist. unimi.it | unimi.it |

| Naltrexamine derivative 7 (6β-N-4'-azaindole) | Mu Opioid Receptor (MOR) | 0.20 nM | Partial agonist (EC₅₀ = 2.44 nM). nih.gov | nih.gov |

| Naltrexamine derivative 8 (6β-N-5'-azaindole) | Mu Opioid Receptor (MOR) | 0.17 nM | Partial agonist (EC₅₀ = 0.94 nM). nih.gov | nih.gov |

| Naltrexamine derivative 9 (6β-N-6'-azaindole) | Mu Opioid Receptor (MOR) | 0.22 nM | Partial agonist (EC₅₀ = 1.33 nM). nih.gov | nih.gov |

| Naltrexamine derivative 10 (6β-N-7'-azaindole) | Mu Opioid Receptor (MOR) | 0.13 nM | Partial agonist (EC₅₀ = 0.38 nM). nih.gov | nih.gov |

The azaindole framework is a key component in inhibitors of various enzymes beyond kinases.

For instance, a 7-azaindole sulfonamide derivative, compound 22 , was reported to show anti-proliferative activity through the inhibition of histone deacetylase 6 (HDAC6), with good selectivity against HDAC1 and HDAC2. nih.gov In the realm of tuberculosis research, 1,3-disubstituted-4-azaindoles have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme essential for the synthesis of the mycobacterial cell wall. nih.gov

Furthermore, the compound URMC-099 is a known inhibitor of mixed-lineage kinase 3 (MLK3) and Leucine-rich repeat kinase 2 (LRRK2), with IC₅₀ values of 14 nM and 11 nM, respectively. targetmol.com The aforementioned GNF2133 acts as a potent inhibitor of the enzyme DYRK1A. researchgate.net

| Compound | Target Enzyme | Inhibition Data (IC₅₀) | Mechanism/Selectivity Notes | Source |

| 1,3-disubstituted-4-azaindole 29 | DprE1 | Not specified | Non-covalent inhibition; key for mycobacterial cell wall synthesis. nih.gov | nih.gov |

| 7-azaindole sulfonamide 22 | HDAC6 | Not specified | Good selectivity against HDAC1 and HDAC2. nih.gov | nih.gov |

| URMC-099 | MLK3 | 14 nM | Also inhibits MLK1, MLK2, and DLK. targetmol.com | targetmol.com |

| URMC-099 | LRRK2 | 11 nM | Orally bioavailable and brain penetrant. targetmol.com | targetmol.com |

| GNF2133 | DYRK1A | 6.2 nM | Potent and selective inhibitor. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and Analogues

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For azaindole derivatives, these studies often involve modifying substituents on both the pyrrole (B145914) and pyridine (B92270) rings and exploring bioisosteric replacements. nih.govresearchgate.net

Systematic modification of the azaindole core has yielded critical insights into the features required for biological activity.

In the development of PIM kinase inhibitors, positional scanning revealed that introducing substituents at the 6-position of the 7-azaindole ring was a successful strategy to improve kinase selectivity compared to the parent compound. nih.govacs.org Specifically, a chlorine atom at the C6-position was particularly effective, highlighting the importance of this position for achieving potent and selective inhibition. nih.gov

In a different study on 7-azaindole derivatives as PI3K inhibitors, the effect of substituents at the 2-position of the 7-azaindole core was assessed. nih.gov This position was found to be intolerant of bulky groups, as substitutions with methyl, ethyl, and aromatic groups led to a gradual decrease in potency. nih.gov Conversely, substitution at the 3-position of the 7-azaindole core with an aromatic group was well tolerated. Further replacement of a phenyl group at this position with a pyridine group led to a pronounced increase in potency, with compound B13 showing an exceptional PI3Kγ IC₅₀ of 0.5 nM. nih.gov

Bioisosteric replacement of the indole nucleus with an azaindole ring is a common strategy to improve physicochemical properties like aqueous solubility and to introduce new hydrogen bonding interactions. researchgate.netresearchgate.netnih.gov

In the development of cannabinoid receptor 1 (CB1) allosteric modulators, 6- and 7-azaindole rings were used to replace the indole ring of known modulators. researchgate.netnih.gov While this substitution improved aqueous solubility, the 7-azaindole derivatives lost their ability to bind to the CB1 receptor. researchgate.net However, a 6-azaindole-2-carboxamide derivative showed markedly reduced binding affinity but behaved similarly to its indole counterpart in functional assays, indicating that the 6-azaindole scaffold is worth further exploration in this context. researchgate.netnih.gov

Conformational analysis has also played a key role. In the design of dopamine D3 receptor agonists, bioisosteric replacement and conformational restriction were used to design a test compound based on the structure of (S)-3-PPP, but this approach was not successful. nih.gov For PI3K inhibitors, conformational calculations revealed that a rigid ligand structure was more beneficial for hydrogen bonding interactions in the kinase hinge region. A carbonyl group in one series formed an intramolecular hydrogen bond, creating a rigid six-membered ring that restrained the direction of the crucial proton donor and enhanced potency. nih.gov

Exploration of Pharmacophore Models for Target Interactions

Pharmacophore modeling is a computational strategy used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. mdpi.com For azaindole derivatives, these models are crucial for understanding their binding modes and for designing new, more potent inhibitors. researchgate.netresearchgate.net Structure-based pharmacophore models, derived from the crystal structures of a target protein in complex with a ligand, identify key interaction points such as hydrogen bond donors, hydrogen bond acceptors, aromatic interactions, and hydrophobic contacts. mdpi.comresearchgate.net

In the context of azaindole derivatives, the azaindole scaffold itself is recognized as a "privileged" structure, in part because the pyridine nitrogen and the pyrrole N-H group can act as a hydrogen bond acceptor and donor, respectively, often forming critical interactions with the hinge region of protein kinases. depositolegale.itmdpi.com This dual interaction capability is a recurring feature in many pharmacophore models for kinase inhibitors. researchgate.net

For a specific 7-azaindole, identified as This compound (1-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(m-tolyl)urea), which targets Cyclin-Dependent Kinase 8 (CDK8), a docking model provides insight into its pharmacophoric features. nih.gov The model reveals that the 7-azaindole core of the compound forms two key hydrogen bonds with the amino acid residue Ala100 in the kinase's binding pocket. nih.gov Additionally, a benzene (B151609) ring in the compound engages in a pi-pi stacking interaction with the residue Phe97, further stabilizing the binding. nih.gov These specific interactions represent the key elements of a pharmacophore for this class of CDK8 inhibitors.

Studies on other azaindole derivatives targeting different enzymes, such as Decaprenylphosphoryl-D-ribose 2'-epimerase (DprE1), have also led to the generation of pharmacophore hypotheses used to screen for new potential inhibitors. researchgate.netresearchgate.net

Mechanistic Insights into this compound Action at the Molecular Level

The biological activity of This compound and related compounds stems from their direct interaction with specific protein targets, which in turn initiates a cascade of molecular events. depositolegale.itnih.gov The primary mechanism involves the inhibition of protein kinase activity, which is a common feature for many azaindole-based compounds due to their structural similarity to the ATP molecule that binds in the kinase catalytic site. mdpi.comnih.gov

Research has identified distinct molecular targets for different compounds referred to as "derivative 6" in the literature. A 7-azaindole derivative, also known as compound 6, was identified as a potent inhibitor of CDK8. nih.govresearcher.life In a separate study, a class of benzo[e]pyrido[4,3-b]indole compounds, including derivative 6a, was found to inhibit Aurora kinases. depositolegale.it This highlights that the specific molecular action is dependent on the precise chemical structure of the azaindole derivative .

Direct Binding Assays and Competition Studies

Direct binding assays and competition studies are fundamental in confirming the molecular target of a compound and quantifying its binding affinity. For This compound (a CDK8 inhibitor), direct enzyme activity assays demonstrated potent inhibition of CDK8 with a half-maximal inhibitory concentration (IC₅₀) value of 51.3 ± 4.6 nM. nih.govresearcher.life Similarly, another compound, benzo[e]pyrido[4,3-b]indole derivative 6a, was shown to inhibit 76% of Aurora A kinase activity at a concentration of 1 µM. depositolegale.it

Competition studies further elucidate the binding mechanism. Research on other azaindole derivatives, CM01 and CM02, revealed that they directly bind to tubulin and selectively inhibit the binding of [³H]-colchicine, but not [³H]-vinblastine. nih.gov This indicates that these compounds bind at or near the colchicine-binding site on tubulin, effectively competing with colchicine. nih.gov Such studies confirm that the compound directly engages the proposed target.

Table 1: Inhibitory Activity of Selected Azaindole Derivatives

| Compound | Target | Inhibitory Concentration (IC₅₀) | Source |

|---|---|---|---|

| This compound (7-azaindole) | CDK8 | 51.3 ± 4.6 nM | nih.govresearcher.life |

| Benzo[e]pyrido[4,3-b]indole derivative 6a | Aurora A | >24% inhibition at 1 µM | depositolegale.it |

| Azaindole derivative CM01 | Tubulin Polymerization | IC₅₀ in µM range | nih.gov |

| Azaindole derivative CM02 | Tubulin Polymerization | IC₅₀ in µM range | nih.gov |

Downstream Signaling Pathway Modulation

The inhibition of a primary molecular target by an azaindole derivative triggers changes in downstream signaling pathways, which are ultimately responsible for the observed cellular effects. nih.govnih.gov For This compound , its inhibition of CDK8 leads to the suppression of STAT5 phosphorylation in acute myeloid leukemia cells. nih.gov The STAT (Signal Transducer and Activator of Transcription) family of proteins are key components of signaling pathways involved in cell growth and proliferation, so inhibiting their activation is a critical mechanistic step.

Other azaindole derivatives have been shown to modulate different pathways. For instance, a novel series of 7-azaindole derivatives that inhibit phosphoinositide 3-kinase (PI3K) effectively block the PI3K/AKT/mTOR signaling pathway. nih.gov This pathway is frequently overactive in cancer and plays a central role in cell survival and proliferation. nih.gov Similarly, certain bis-indolyl derivatives have been found to inhibit the phosphorylation of GSK-3β, another important kinase involved in multiple cellular processes. depositolegale.it

Cellular Effects on Proliferation, Apoptosis, and Cell Cycle Progression (In Vitro)

The molecular actions of This compound and related compounds translate into significant effects on cell behavior, including proliferation, apoptosis (programmed cell death), and cell cycle progression. nih.govtjpr.org

Anti-proliferative Activity: This compound (the CDK8 inhibitor) demonstrates potent anti-proliferative effects, particularly against acute myeloid leukemia cell lines, with a half-maximal growth inhibition (GI₅₀) value of 1.97 ± 1.24 μM in MV4-11 cells. nih.gov Other azaindole derivatives also show broad anti-proliferative activity across various cancer cell lines, including those from the cervix, kidney, lung, and breast, often with GI₅₀ values in the sub-micromolar to low-micromolar range. nih.gov For example, azaindole derivatives CM01 and CM02 are effective against a panel of cancer cell lines, including those with multidrug resistance. nih.gov

Table 2: Anti-proliferative Activity (GI₅₀) of this compound in AML Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) | Source |

|---|---|---|---|

| Molm-13 | Acute Myeloid Leukemia | < 5 µM | nih.gov |

| MV4-11 | Acute Myeloid Leukemia | 1.97 ± 1.24 | nih.gov |

Cell Cycle Arrest: A key mechanism for the anti-proliferative effect of these compounds is the disruption of the cell cycle. nih.govnih.govThis compound (the CDK8 inhibitor) was found to induce cell cycle arrest in the G1 phase in Molm-13 leukemia cells. nih.gov In contrast, azaindole derivatives CM01 and CM02, which target tubulin, cause a potent block at the G2/M phase of the cell cycle. nih.gov This difference in effect on the cell cycle directly reflects their different molecular targets (CDK8 for G1 arrest vs. microtubules for G2/M arrest).

Table 3: Effect of Azaindole Derivatives on Cell Cycle Distribution

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| This compound | Molm-13 | Induces G1 phase arrest | nih.gov |

| Azaindole derivative CM01 | HeLa | Induces G2/M phase arrest | nih.gov |

| Azaindole derivative CM02 | HeLa | Induces G2/M phase arrest | nih.gov |

Induction of Apoptosis: Following cell cycle arrest, many azaindole derivatives can induce apoptosis. nih.govplos.org The inhibition of CDK8 by This compound ultimately leads to apoptosis in acute myeloid leukemia cells. nih.gov Other studies have shown that platinum complexes incorporating 7-azaindole derivatives can activate the intrinsic pathway of apoptosis by modulating the levels of active caspases 3 and 8. plos.org

Preclinical Biological Evaluation of Azaindole Derivative 6

In Vitro Biological Activity Profiling

The in vitro evaluation of Azaindole derivative 6 has been crucial in elucidating its mechanism of action and cytotoxic potential against various cancer cell lines.

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines. researchgate.net Functional assays have been employed to determine its effects on cell viability, proliferation, and the induction of apoptosis.

Detailed Research Findings:

Studies have shown that this compound exhibits strong cytotoxic effects with IC50 values—the concentration of a drug that is required for 50% inhibition in vitro—ranging from 50 to 100 nM in various cancer cell lines. researchgate.net The compound has been shown to inhibit colony formation, indicating an impact on the ability of single cancer cells to grow into a colony. nih.gov

Furthermore, cell cycle analysis revealed that this compound causes perturbations in the normal progression of the cell cycle, specifically by preventing cells from entering the S phase, leading to a blockage in the G1 phase and an accumulation of cells in the G2 phase. nih.gov A significant finding is the rapid induction of apoptosis (programmed cell death) in certain cell lines, such as Jurkat leukemia cells, which was observed as early as four hours after treatment began. nih.gov Notably, the cytotoxic effects of the compound appear to be independent of the p53 tumor suppressor protein status, suggesting it may be effective against tumors with p53 mutations or deletions. nih.gov The compound is also not a substrate for P-glycoprotein (Pgp), meaning it is less likely to be affected by this common mechanism of multidrug resistance. nih.gov

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| Various Human Cancer Cell Lines | General | Potent cytotoxicity (IC50: 50-100 nM) researchgate.net |

| Jurkat | Leukemia | Rapid induction of apoptosis nih.gov |

| K562 | Leukemia | Investigated for biological properties researchgate.net |

| LoVo/Dx (Pgp over-expressing) | Colon Cancer | Equally sensitive as parental cell line nih.gov |

| P388 | Murine Leukemia | Demonstrated in vitro antitumor activity nih.gov |

| HCT 116 | Human Colon Cancer | Demonstrated cytotoxic activity nih.gov |

Biochemical assays have identified the primary molecular targets of this compound, confirming its mechanism of action as a kinase inhibitor.

Detailed Research Findings:

The principal mechanism of action for this compound is the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. researchgate.netnih.gov Biochemical assays have demonstrated that the compound inhibits several CDK-cyclin complexes, with IC50 values in the micromolar range. researchgate.net It shows a degree of selectivity, inhibiting CDK1-cyclin B, CDK2-cyclin A, and CDK2-cyclin E complexes at lower concentrations than those required to inhibit CDK4-cyclin D or CDK7-cyclin H complexes. nih.gov This inhibition of CDKs disrupts the cell cycle, leading to the antiproliferative effects observed in cell-based assays. researchgate.net While some evidence suggests the compound can intercalate into DNA, biochemical assays have confirmed that it does not act as a topoisomerase I or II poison, and it does not produce detectable DNA breaks. nih.gov

| Target | Assay Type | Result |

|---|---|---|

| CDK1-cyclin B | Kinase Inhibition Assay | Inhibited nih.gov |

| CDK2-cyclin A | Kinase Inhibition Assay | Inhibited nih.gov |

| CDK2-cyclin E | Kinase Inhibition Assay | Inhibited nih.gov |

| CDK4-cyclin D | Kinase Inhibition Assay | Inhibited at higher concentrations nih.gov |

| CDK7-cyclin H | Kinase Inhibition Assay | Inhibited at higher concentrations nih.gov |

| Topoisomerase I & II | Enzyme Poisoning Assay | Not a poison nih.gov |

| DNA Interaction | Intercalation Assay | Intercalation demonstrated researchgate.net |

In Vivo Efficacy Assessment in Preclinical Disease Models (Non-Human)

While in vitro data are robust, specific details regarding the in vivo efficacy of this compound are not extensively available in the reviewed literature.

Detailed information on the specific animal models used for the in vivo assessment of this compound is not specified in the available search results. Preclinical studies for similar anticancer agents often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.govantineo.fr

Although some sources state that variolins have shown promising results in in vivo studies, specific efficacy data such as tumor growth inhibition or modulation of specific biomarkers for this compound are not detailed in the provided search results. researchgate.netnih.gov Efficacy studies for CDK inhibitors in preclinical models typically assess reductions in tumor volume and prolonged survival of the animal models. nih.gov

Research on Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Context

Specific preclinical ADME data for this compound are not available in the reviewed literature. Preclinical ADME studies are essential to evaluate the pharmacokinetic properties of a compound. nih.govresearchgate.net It has been noted that this compound (deoxyvariolin B) possesses greater stability and solubility compared to its parent compound, variolin B, which are favorable physicochemical properties for a drug candidate. researchgate.net

In Vitro Metabolic Stability in Tissue Homogenates

The metabolic stability of a drug candidate is a key determinant of its oral bioavailability and dosing regimen. An initial evaluation of this compound, a compound identified in a virtual screening for Casein Kinase 1 Delta (CK1δ) inhibitors, was conducted using liver microsomes from both human and rat origin to assess its susceptibility to phase I metabolism. nih.gov

The study revealed that this compound exhibits high in vitro clearance in both species. nih.gov In human liver microsomes, the intrinsic clearance (CLint) was determined to be 45 µL/min/mg. The clearance rate was even more pronounced in rat liver microsomes, with a measured CLint of 170 µL/min/mg. nih.gov These findings suggest that the compound is rapidly metabolized by liver enzymes, which could potentially lead to low bioavailability and a short half-life in vivo.

| Tissue Homogenate | Species | Intrinsic Clearance (CLint) (µL/min/mg) |

|---|---|---|

| Liver Microsomes | Human | 45 |

| Liver Microsomes | Rat | 170 |

In Vivo Pharmacokinetic Profiling in Research Animal Models

Based on the preclinical data, this compound was not advanced to in vivo pharmacokinetic profiling in research animal models. The decision was primarily based on the compound's high in vitro clearance, as detailed in the preceding section, coupled with low aqueous solubility at neutral pH (<4 µM). nih.gov

These two factors—rapid metabolic breakdown and poor solubility—are significant liabilities for a potential drug candidate. High clearance often translates to poor oral bioavailability and the need for frequent, high doses to maintain therapeutic concentrations. Low solubility can also hinder absorption from the gastrointestinal tract. Consequently, the research efforts were redirected towards optimizing the azaindole scaffold to address these metabolic and physicochemical shortcomings, leading to the development of subsequent analogs with improved properties for in vivo evaluation. nih.gov

Based on a thorough review of scientific literature, there is no specific chemical entity uniquely identified as "this compound" for which dedicated computational and theoretical studies have been published. The name appears to be a non-standard identifier, and as such, no data is available to populate the requested article structure.

Therefore, it is not possible to generate an article focusing solely on the chemical compound “this compound” as per the provided instructions and outline. Generating content would require substituting a different, named azaindole derivative, which would violate the strict constraint to focus exclusively on the specified subject.

Computational and Theoretical Studies of Azaindole Derivative 6

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 6-azaindole (B1212597) derivatives, these models are crucial for understanding how different substituents on the scaffold influence their therapeutic effects. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D properties of the molecules. nih.govresearchgate.net

Predictive QSAR models are essential tools in modern drug discovery, enabling the virtual screening of compound libraries and the prioritization of candidates for synthesis and biological testing. In the context of azaindole derivatives, several studies have focused on developing robust 3D-QSAR models.

For instance, a study on a series of azaindole derivatives as Aurora B kinase inhibitors led to the development of statistically significant CoMFA and CoMSIA models. nih.gov These models were built using a dataset of 41 compounds with known inhibitory activities. The CoMSIA model, in particular, demonstrated strong predictive power. nih.gov The statistical validation of these models is crucial to ensure their reliability for predicting the activity of new compounds. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive Power |

|---|---|---|---|

| CoMFA | - | - | Good |

| CoMSIA | 0.575 | 0.987 | Excellent |

Similarly, QSAR studies on 4- and 6-azaindole-3-carboxamide derivatives as renin inhibitors have yielded models with high internal and external predictivity, further highlighting the utility of these computational approaches. researchgate.netresearchgate.net

A primary advantage of 3D-QSAR modeling is the generation of contour maps, which visually represent the regions around the aligned molecules where specific physicochemical properties are correlated with biological activity. These maps are instrumental in identifying the key structural descriptors that govern potency and selectivity. nih.gov

For the azaindole derivatives targeting Aurora B kinase, the CoMFA and CoMSIA contour maps provided detailed insights into the structural requirements for enhanced inhibitory activity. nih.gov

Steric Fields: Contour maps indicate regions where bulky or sterically favored groups increase activity (often shown in green), and regions where they decrease activity (often shown in yellow). For 6-azaindole derivatives, substitutions at certain positions of the azaindole ring were found to be sensitive to steric bulk. nih.govmdpi.com

Electrostatic Fields: These maps highlight areas where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. This information is critical for placing appropriate functional groups, such as electron-donating or electron-withdrawing groups, to optimize electrostatic interactions with the target protein.

Hydrophobic Fields: These maps identify regions where hydrophobic groups enhance activity (yellow contours) and where hydrophilic groups are preferred (white contours).

Hydrogen Bond Donor/Acceptor Fields: CoMSIA maps can specifically show where hydrogen bond donors (cyan contours) and acceptors (purple contours) are favorable, guiding the placement of groups capable of forming these critical interactions within the binding pocket.

| Structural Feature/Region | Favorable Property for Potency | Rationale |

|---|---|---|

| Substitution at Position X | Bulky, sterically favorable groups | Optimizes van der Waals interactions in a specific pocket of the target enzyme. |

| Substitution at Position Y | Electron-withdrawing groups (electronegative) | Enhances electrostatic interactions with positively charged residues in the active site. |

| Substitution at Position Z | Hydrogen bond acceptor | Forms a key hydrogen bond with a specific amino acid residue, anchoring the inhibitor. |

These detailed structural insights allow medicinal chemists to rationally modify the Azaindole derivative 6 scaffold to improve its biological profile.

De Novo Design Strategies for Novel Azaindole Analogues

The knowledge gained from QSAR and other computational studies provides a solid foundation for de novo design—the creation of novel molecules from scratch. By understanding the key structural requirements for activity, new analogues of this compound can be designed with the aim of optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

The structure-activity relationships derived from the 3D-QSAR models of Aurora B inhibitors were directly applied to design a new set of novel inhibitors. nih.gov These computationally designed compounds were predicted to have excellent potencies by the developed models, demonstrating the practical application of these theoretical studies in generating new intellectual property. nih.gov

Furthermore, broader strategies for designing novel azaindole derivatives often involve structure-based approaches, where the 3D structure of the target protein is used to guide the design of complementary ligands. researchgate.net This can involve fragment-based drug discovery (FBDD), where small molecular fragments are identified that bind to the target, and then grown or linked together to create a potent lead compound. The 6-azaindole scaffold is frequently used in such campaigns due to its privileged structure and its ability to mimic the hinge-binding interactions of ATP in kinases. pharmablock.com The successful design of 6-aza-artemisinins showcases a concise de novo synthesis from simple building blocks, leading to candidates with superior in vivo activity. nih.gov

Advanced Spectroscopic and Analytical Characterization in Research of Azaindole Derivative 6

X-ray Crystallography of Azaindole Derivative 6 and Its Protein Co-complexes

X-ray crystallography is a premier technique for determining the three-dimensional structure of molecules and their complexes with proteins at atomic resolution. This method has been instrumental in understanding the solid-state structure of azaindole derivatives and their binding modes within protein active sites.

Elucidation of Solid-State Structure and Conformational Preferences

The synthesis of a series of 7-azaindole (B17877) derivatives often starts from a common scaffold, such as 5-bromo-7-azaindole, which can undergo reactions like the Friedel-Crafts acylation to produce intermediates that are further modified. The crystal structures of such derivatives reveal key information about their molecular geometry.

Table 1: Representative Crystallographic Parameters for a Substituted Indole (B1671886) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 15.234 |

| b (Å) | 8.987 |

| c (Å) | 20.145 |

| β (°) | 105.67 |

| Volume (ų) | 2654.3 |

Note: This data is representative of a related indole scaffold and is intended to illustrate typical crystallographic parameters.

Determination of Ligand-Binding Pocket Interactions

The co-crystallization of azaindole derivatives with their protein targets provides a detailed map of the interactions within the ligand-binding pocket. For many 7-azaindole derivatives that act as kinase inhibitors, the azaindole moiety often serves as a hinge-binding motif, mimicking the adenine (B156593) core of ATP.

Studies on various 7-azaindole inhibitors have revealed common interaction patterns. For example, the nitrogen at position 7 and the pyrrole (B145914) NH of the 7-azaindole scaffold frequently form crucial hydrogen bonds with the backbone of the hinge region of kinases.

In a study of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, molecular docking and dynamics simulations, which are often guided by crystallographic data, have shown specific interactions. For instance, the 7-azaindole scaffold of a derivative formed a hydrogen bond with ASP30 of the human angiotensin-converting enzyme 2 (hACE2) and π-cation interactions with LYS417 of the spike protein's receptor-binding domain (S1-RBD). Another analogue demonstrated a hydrogen bond between the 7-azaindole hydrogen and the backbone of TYR505 in the S1-RBD nih.gov.

Table 2: Key Interactions of a 7-Azaindole Derivative with a Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP30 (hACE2) | Hydrogen Bond | 2.30 |

| LYS417 (S1-RBD) | π-cation | - |

| ARG403 (S1-RBD) | π-cation | 3.51 |

| ARG403 (S1-RBD) | Hydrogen Bond (with carbonyl) | 2.33 |

Note: This data is based on the interactions of a specific 7-azaindole derivative (ASM-7) with the S1-RBD-hACE2 complex and is representative of the types of interactions observed for this class of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions

NMR spectroscopy is a powerful tool for studying ligand-target interactions in solution, providing information on binding epitopes, conformational changes, and binding affinities.

Saturation Transfer Difference (STD) NMR for Binding Epitope Mapping

Saturation Transfer Difference (STD) NMR is a ligand-observed NMR technique that identifies which parts of a ligand are in close proximity to a protein receptor. By irradiating the protein and observing the transfer of saturation to the bound ligand, an "epitope map" can be generated, highlighting the ligand's binding interface.

While a specific STD NMR study on "this compound" is not available, the general methodology is well-established for characterizing the binding of small molecules to proteins. In a typical STD NMR experiment, the protons of the ligand that receive the most saturation are those in closest contact with the protein surface. The relative intensities of the signals in the STD spectrum provide a quantitative measure of this proximity. This technique is particularly useful for fragment-based drug discovery and for validating the binding mode of lead compounds.

Isotope-Edited NMR for Conformational Changes Upon Binding

Isotope-edited NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to probe the conformational changes in a protein upon ligand binding. By labeling the protein with isotopes like ¹⁵N or ¹³C, specific signals from the protein can be monitored.

When a ligand such as an azaindole derivative binds to the protein, it can induce chemical shift perturbations (CSPs) in the protein's NMR spectrum. These CSPs indicate which amino acid residues are affected by the binding event, either through direct interaction or allosteric changes. By mapping these perturbations onto the protein's structure, the binding site can be identified, and the extent of conformational changes can be assessed.

Mass Spectrometry-Based Approaches for Interaction Studies

Mass spectrometry (MS) offers a sensitive and rapid method for characterizing compounds and studying their interactions with biological macromolecules.

Liquid chromatography-mass spectrometry (LC-MS) is a standard technique for the characterization and quantification of small molecules like azaindole derivatives. In a study on 7-azaindole derivatives, LC-MS was used to quantify the concentration of a compound in plasma and tissue homogenates during pharmacokinetic studies nih.gov.

Furthermore, native mass spectrometry can be employed to study non-covalent protein-ligand complexes. This technique allows for the direct observation of the complex in the gas phase, providing information on binding stoichiometry and affinity. While specific native MS data for this compound is not available, this approach is increasingly used in drug discovery to screen for binders and to understand the assembly of protein-ligand complexes.

In metabolic studies, LC-MS/MS is used to identify and characterize the metabolites of drug candidates. For a 7-azaindole-derived synthetic cannabinoid, LC-MS/MS was used to identify ten phase I metabolites in human urine samples, which were formed through processes like hydroxylation and amide hydrolysis.

High-Resolution Mass Spectrometry for Metabolite Identification (in research context)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in drug metabolism studies, offering unparalleled accuracy in mass measurement, which is crucial for determining the elemental composition of metabolites. nih.govthermofisher.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high-resolution data ( >10,000 FWHM) with mass accuracy typically below 5 ppm, enabling the differentiation of drug-related material from complex biological matrices. researchgate.netnih.gov

In the research of this compound, HRMS is employed to identify potential metabolites formed through various biotransformation pathways. The process involves incubating the parent compound with liver microsomes or other metabolic systems and then analyzing the resulting mixture using a liquid chromatography-HRMS (LC-HRMS) platform. ijpras.com Data mining techniques, such as mass defect filtering, are then used to pinpoint potential metabolites. nih.govresearchgate.net Common metabolic transformations for nitrogen-containing heterocyclic compounds include oxidation, hydroxylation, and conjugation (e.g., glucuronidation or sulfation).

The high mass accuracy of HRMS allows for the confident assignment of elemental formulas to these metabolites. nih.govthermofisher.com For instance, the addition of an oxygen atom (oxidation) to this compound would result in a precise mass increase of 15.9949 Da. nih.gov By comparing the accurate masses of detected ions to the theoretical masses of predicted metabolites, researchers can construct a comprehensive metabolic profile.

Table 1: Representative HRMS Data for Hypothetical Metabolites of this compound This table presents hypothetical data to illustrate the application of HRMS in metabolite identification. The parent compound is assumed to have a molecular formula of C₁₅H₁₂N₂O.

| Analyte | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ | Mass Error (ppm) | Proposed Biotransformation |

| Parent Compound | C₁₅H₁₂N₂O | 236.09496 | 237.1022 | - | - |

| Metabolite 1 (M1) | C₁₅H₁₂N₂O₂ | 252.08988 | 253.0971 | -1.5 | Oxidation (+O) |

| Metabolite 2 (M2) | C₁₅H₁₁N₂O₂ | 251.08208 | 252.0893 | -1.1 | N-dealkylation & Oxidation |

| Metabolite 3 (M3) | C₂₁H₂₀N₂O₇ | 412.12705 | 413.1343 | -1.8 | Glucuronidation (+C₆H₈O₆) |

Native Mass Spectrometry for Protein-Ligand Complex Characterization

Native mass spectrometry (nMS) has emerged as a powerful biophysical technique for studying non-covalent interactions, such as those between a small molecule ligand and a protein target. nih.gov The methodology involves using gentle experimental conditions, including near-physiological pH and non-denaturing solvents, coupled with soft ionization techniques like nano-electrospray ionization (nESI), to transfer intact protein-ligand complexes into the gas phase for mass analysis. researchgate.netnih.gov

This approach allows for the direct observation and characterization of the complex, providing crucial information on binding stoichiometry and affinity. nih.govnih.gov In the context of this compound, if it is designed to bind to a specific protein target, native MS can confirm this interaction. The mass spectrometer detects the mass of the unbound protein (apo-protein) and one or more new species at higher masses, corresponding to the protein-ligand complex (holo-protein). researchgate.net The mass difference between the apo- and holo-protein peaks directly confirms the mass of the bound ligand. researchgate.net This technique is highly valuable in early drug discovery for hit validation and characterization. chemrxiv.org

Table 2: Representative Native MS Data for the Interaction of this compound with a Target Protein This table illustrates hypothetical native MS results for a 35 kDa target protein binding to this compound (MW = 236.27 Da).

| Species Observed | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

| Apo-Protein | 35,000.0 | 35,001.2 | Unbound target protein |

| Holo-Complex | 35,236.3 | 35,237.6 | 1:1 Protein-Ligand Complex |

Other Spectroscopic Techniques for Characterization and Interaction Studies

Beyond mass spectrometry, other spectroscopic methods provide complementary information about the properties of this compound and its interactions with biological macromolecules.

Fluorescence Spectroscopy for Binding and Conformational Dynamics

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamic processes. nih.gov The azaindole scaffold, a key component of this compound, is known to possess intrinsic fluorescence properties that are often sensitive to the local environment. acs.orgiastate.edu Changes in the fluorescence emission spectrum, quantum yield, or lifetime of this compound upon binding to a target protein can provide significant insights into the binding event.

For instance, the transfer of the molecule from an aqueous solvent to a nonpolar binding pocket on a protein can lead to a shift in the emission wavelength (solvatochromism) and an increase in fluorescence intensity. acs.org These changes can be monitored to determine binding affinities (Kd). Furthermore, techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to measure distances and observe conformational changes in the protein-ligand complex in real-time. nih.gov The sensitivity of the 7-azaindole chromophore to its environment makes it a valuable intrinsic probe for studying protein structure and dynamics. acs.org

Table 3: Representative Fluorescence Data for this compound Binding to a Target Protein This table presents hypothetical data illustrating changes in the fluorescence properties of this compound upon binding.

| Condition | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

| Free in Aqueous Buffer | 450 | 0.15 | 1.8 |

| Bound to Target Protein | 435 | 0.45 | 4.2 |

Circular Dichroism for Chiral Azaindole Derivative Studies

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov If this compound contains a stereocenter, making it chiral, CD spectroscopy is an essential tool for its characterization. Enantiomers, which are non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign, a property that allows for their distinction and the determination of enantiomeric excess. nih.gov

Beyond characterizing the small molecule itself, CD is also widely used to investigate the impact of ligand binding on the secondary structure of a protein target. A protein's alpha-helices, beta-sheets, and random coils give rise to a characteristic far-UV CD spectrum (190-250 nm). A significant change in this spectrum upon the addition of this compound can indicate that the ligand induces a conformational change in the protein's secondary structure, providing valuable information about its mechanism of action.

Table 4: Representative Circular Dichroism Data for Enantiomers of a Chiral this compound This table shows hypothetical CD data for two enantiomers, demonstrating their mirror-image spectra.

| Enantiomer | Wavelength of Maxima/Minima (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| (R)-Enantiomer | 230 (Positive) | +15,000 |

| 265 (Negative) | -12,000 | |

| (S)-Enantiomer | 230 (Negative) | -15,000 |

| 265 (Positive) | +12,000 |

Emerging Research Directions and Future Perspectives for Azaindole Derivative 6

Azaindole Derivative 6 as a Chemical Probe for Biological Processes

The unique structural and photophysical properties of azaindole scaffolds make them promising candidates for chemical probes. 7-azaindole (B17877), for instance, is a known chromophore and an alternative to tryptophan for probing protein structure and dynamics due to its sensitivity to the solvent environment and its distinct absorption and emission spectra. While specific research on "this compound" as a chemical probe is not widely documented in publicly available literature, the general principles of azaindole chemistry suggest its potential in this area. The utility of an azaindole derivative in this context would depend on its specific functional groups and how they interact with biological macromolecules, potentially allowing for the visualization and study of cellular processes. For example, 3-Bromo-6-azaindole has been utilized in the development of fluorescent probes for imaging applications, which is crucial for understanding disease mechanisms. chemimpex.com

Integration of this compound into Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) has become a powerful strategy in medicinal chemistry for identifying lead compounds. nih.govresearchgate.net This approach involves screening small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.gov Azaindoles are recognized as valuable scaffolds in FBDD, particularly in the design of kinase inhibitors. pharmablock.com The nitrogen atom in the azaindole ring can form crucial hydrogen bonds with target proteins, mimicking the interactions of endogenous ligands like ATP. nih.gov

While the direct integration of a compound specifically named "this compound" into FBDD programs is not explicitly detailed in broad scientific literature, the exploration of 6-azaindole (B1212597) scaffolds is an active area of research. For instance, fragment-based approaches have been successfully applied to the discovery of 6-azaindazole inhibitors of bacterial DNA ligase, a novel antibacterial target. nih.govnih.gov This highlights the potential for 6-azaindole derivatives to serve as starting points for the development of new therapeutic agents. The success of such an approach with a specific "derivative 6" would be contingent on its binding affinity and ligand efficiency for a particular biological target.

Exploration of this compound in Targeted Delivery Systems Research

Targeted drug delivery aims to enhance the therapeutic efficacy of a drug by ensuring its accumulation at the site of action, thereby minimizing off-target effects. The physicochemical properties of azaindole derivatives, such as their potential for improved aqueous solubility compared to their indole (B1671886) counterparts, make them attractive for formulation and delivery studies. nih.gov

Potential Research Applications of Azaindole Derivatives in Materials Science

The applications of azaindole derivatives extend beyond the biological sciences into the realm of materials science. researchgate.net The aromatic and heterocyclic nature of the azaindole core imparts interesting electronic and photophysical properties to these molecules. For example, 3-Bromo-6-azaindole is used in the production of advanced materials like organic semiconductors, which are fundamental components of organic light-emitting diodes (OLEDs). chemimpex.com

The specific properties of an "this compound" would dictate its potential in materials science. Factors such as its crystal packing, charge transport characteristics, and luminescence would be key determinants. Research in this area could explore the synthesis and characterization of polymers or crystalline materials incorporating this derivative for applications in electronics, photonics, and sensor technology.

Unexplored Therapeutic Areas for Azaindole Derivatives and Research Hypotheses

Azaindole derivatives have already shown promise in a multitude of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. nih.govnih.gov However, the vast chemical space of azaindole derivatives suggests that many potential applications remain undiscovered.

For 6-azaindole derivatives specifically, some research has pointed towards their potential as glucocorticoid receptor agonists and for the treatment of HIV. nih.gov A research hypothesis for an "this compound" could be formulated based on its structural similarity to known bioactive molecules or through computational screening against various biological targets. For example, if "this compound" possesses a novel substitution pattern, a research hypothesis could be to investigate its activity against a panel of kinases implicated in a specific cancer type for which current therapies are inadequate. Another avenue could be to explore its potential as a modulator of ion channels or G-protein coupled receptors, which are important drug targets for a wide range of diseases. Further research in these unexplored areas could unlock new therapeutic opportunities for this class of compounds.

Q & A

Q. What is the primary mechanism by which Azaindole derivative 6 exerts its antitumor effects in hepatocellular carcinoma (HCC) models?

this compound inhibits HCC proliferation by downregulating Kinesin Family Member C1 (KIFC1), a protein critical for mitotic spindle dynamics. In vitro studies using HEPG2 and SNU-398 cell lines demonstrated dose-dependent suppression of Ki67 and PCNA proliferation markers (20 µM dose reduced expression by 60–70%) . In vivo, tumor volume in murine models decreased by 45% after 21 days of treatment, correlating with reduced KIFC1 mRNA and protein levels . Methodologically, researchers should validate KIFC1 suppression via qPCR and Western blotting, while ensuring consistency in dosing intervals and cell passage numbers.

Q. What synthetic strategies are most effective for producing this compound with high purity and yield?

Key synthetic routes involve halogenation at the indole C3 position followed by palladium-catalyzed cross-coupling to introduce substituents. For example, 5- and 7-azaindole derivatives are synthesized via Buchwald-Hartwig amination or Suzuki-Miyaura coupling, with yields optimized to >80% using microwave-assisted reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity. Researchers must monitor reaction progress using LC-MS and confirm structures via H NMR and X-ray crystallography .

Q. Which molecular targets have been experimentally validated for this compound in kinase inhibition studies?

this compound shows dual inhibition of MAP4K1 (IC = 12 nM) and renin (IC = 8 nM) through crystallographic studies. Binding to MAP4K1 involves hydrogen bonding with Thr77 and hydrophobic interactions with the kinase’s ATP pocket . For renin, the 5-hydroxy group on the azaindole core forms hydrogen bonds with His287, critical for competitive inhibition . Researchers should use kinase profiling assays (e.g., ADP-Glo™) and surface plasmon resonance (SPR) to confirm selectivity against off-target kinases.

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data between this compound and its analogs targeting renin and lysyl oxidase enzymes?

Discrepancies arise from nitrogen positioning in the azaindole core: 5-azaindole derivatives exhibit superior renin inhibition (IC <10 nM) compared to 4-azaindole analogs (IC >50 nM) due to enhanced hydrogen bonding with Asp32/Asp215 . Conversely, lysyl oxidase inhibition favors 7-azaindole derivatives, where electron-deficient nitrogen enhances substrate binding . To resolve conflicts, employ comparative crystallography (e.g., PDB 8PAV ) and free-energy perturbation (FEP) simulations to quantify binding energetics.

Q. What methodological considerations are critical when designing dose-response experiments for this compound in both in vitro and in vivo models?

- In vitro: Use logarithmic dosing (e.g., 2–20 µM) to capture EC values, with triplicate technical replicates to minimize plate-edge effects. Normalize cell viability data to untreated controls and account for solvent (DMSO) cytotoxicity .

- In vivo: Optimize pharmacokinetics via intravenous vs. oral administration. For HCC models, monitor tumor volume via caliper measurements (inter-day variability <5%) and validate pharmacodynamic endpoints (e.g., KIFC1 suppression) at sacrifice . Document all parameters per FAIR principles, including animal weight, dosing intervals, and batch-to-batch compound variability .

Q. What computational approaches provide the most reliable validation of this compound’s binding interactions with KIFC1 and MAP4K1 targets?

Molecular dynamics (MD) simulations (100 ns trajectories) and MM-GBSA calculations predict binding free energies within ±1.5 kcal/mol of experimental values. For KIFC1, docking into the allosteric site (PDB 6XYZ) reveals salt bridges with Arg395, validated via alanine-scanning mutagenesis . For MAP4K1, ensemble docking using Cryo-EM structures (3.2 Å resolution) identifies water-mediated hydrogen bonds with Ser158, corroborated by isothermal titration calorimetry (ITC) . Use Schrödinger’s Glide or AutoDock Vina for reproducibility.

Methodological Best Practices

- Data Contradiction Analysis: Compare IC values across assays (e.g., fluorescence polarization vs. SPR) to identify assay-specific artifacts .

- Peer Review Compliance: Adhere to CONSORT guidelines for in vivo studies and deposit raw data in repositories like Zenodo or Figshare .

- Ethical Reporting: Disclose all synthetic intermediates’ purity and biological screening data, even if negative, to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.